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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-nitrothiophene

Cat. No.: B1523997 Get Quote

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars

for drug discovery. Among these, the thiophene ring system is a privileged scaffold, recognized

for its bioisosteric relationship with the benzene ring and its prevalence in a multitude of FDA-

approved drugs.[1] Thiophene-containing molecules exhibit a vast spectrum of biological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on a specific, highly functionalized derivative: 2-(Bromomethyl)-5-
nitrothiophene, identified by its CAS number 166887-84-9. This compound is a potent and

versatile synthetic intermediate, engineered with two distinct, strategically positioned functional

groups. The bromomethyl group at the 2-position acts as a reactive electrophilic handle,

analogous to a benzylic bromide, making it an excellent substrate for nucleophilic substitution

reactions. Concurrently, the powerful electron-withdrawing nitro group at the 5-position

modulates the electronic properties of the thiophene ring, influencing its reactivity and providing

a site for further chemical transformations, such as reduction to an amine.

The primary utility of 2-(bromomethyl)-5-nitrothiophene lies in its role as a building block,

enabling the covalent introduction of the "5-nitro-2-thenyl" moiety into larger, more complex

molecular architectures. This capability is of significant interest to researchers in drug

development and materials science, who can leverage its reactivity to construct novel

compounds for biological screening and functional materials development.
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The fundamental properties of 2-(Bromomethyl)-5-nitrothiophene are summarized below.

This data is critical for its handling, reaction setup, and analytical characterization.

Property Value Source(s)

CAS Number 166887-84-9 [3]

Molecular Formula C₅H₄BrNO₂S [3][4]

Molecular Weight 222.06 g/mol [3][4]

IUPAC Name
2-(bromomethyl)-5-

nitrothiophene
[4]

SMILES
C1=C(SC(=C1)--INVALID-

LINK--[O-])CBr
[4]

InChI
InChI=1S/C5H4BrNO2S/c6-3-

4-1-2-5(10-4)7(8)9/h1-2H,3H2
[4]

Monoisotopic Mass 220.91461 Da [4]

Predicted Spectroscopic Signatures
While comprehensive, peer-reviewed spectral data for this specific compound is not widely

published, its structure allows for reliable prediction of its key spectroscopic features, essential

for reaction monitoring and product confirmation.

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature

a singlet for the two methylene protons (-CH₂Br) in the region of δ 4.7-5.0 ppm, significantly

downfield due to the adjacent bromine atom and the aromatic ring. Two doublets in the

aromatic region (δ 7.0-8.5 ppm) are anticipated for the two coupled protons on the thiophene

ring. The proton at the 3-position will likely appear at a lower chemical shift than the proton at

the 4-position, which is deshielded by the adjacent nitro group.

¹³C NMR: The carbon spectrum would show a signal for the methylene carbon (-CH₂Br)

around δ 25-35 ppm. Four distinct signals are expected in the aromatic region for the

thiophene ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the

bromomethyl group (C2) would be the most deshielded.
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Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and

symmetric stretching frequencies for the nitro group (-NO₂) around 1540 cm⁻¹ and 1350

cm⁻¹, respectively. C-H stretching for the aromatic ring would appear above 3000 cm⁻¹, and

the C-Br stretch would be visible in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification: A Practical Workflow
The most direct and efficient synthesis of 2-(bromomethyl)-5-nitrothiophene involves the

selective free-radical bromination of the methyl group of a readily available precursor, 2-methyl-

5-nitrothiophene. This transformation leverages well-established principles of benzylic/allylic

halogenation.

Rationale for Synthetic Design
The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a

low, constant concentration of bromine in the reaction mixture, which favors radical substitution

at the activated methyl group over electrophilic addition to the thiophene ring. A radical initiator,

such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain

reaction. The reaction is typically performed in an inert, non-polar solvent like carbon

tetrachloride (CCl₄) or cyclohexane to prevent side reactions.
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Caption: Workflow for the synthesis of 2-(bromomethyl)-5-nitrothiophene.
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Step-by-Step Experimental Protocol
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

2-methyl-5-nitrothiophene (1.0 eq.), N-Bromosuccinimide (1.05-1.1 eq.), and a catalytic

amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).

Solvent Addition: Add dry carbon tetrachloride or cyclohexane as the solvent.

Reaction: Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until

the starting material is consumed.

Workup: Once complete, cool the reaction mixture to room temperature. The by-product,

succinimide, will precipitate and can be removed by filtration.

Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous

sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield

the crude product.

Purification: The crude 2-(bromomethyl)-5-nitrothiophene can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column

chromatography on silica gel.

Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(bromomethyl)-5-nitrothiophene stems from the high reactivity of its

bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution (Sₙ2)

reactions. This allows for the straightforward attachment of the 5-nitro-2-thenyl group to a wide

variety of nucleophiles.
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Caption: Key Sₙ2 reaction pathways for 2-(bromomethyl)-5-nitrothiophene.

Key Transformations:
O-Alkylation: Reaction with alcohols or phenols in the presence of a mild base (e.g., K₂CO₃)

yields ethers, providing a linker for various molecular scaffolds.

N-Alkylation: Primary or secondary amines readily displace the bromide to form secondary or

tertiary amines, respectively. This is a common strategy for building complex amine-

containing drug candidates.

S-Alkylation: Thiols react efficiently to form stable thioethers, a linkage found in numerous

biologically active compounds.

C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide,

can be used to form new carbon-carbon bonds, extending the carbon skeleton for further
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functionalization.

Applications in Research and Drug Development
While 2-(bromomethyl)-5-nitrothiophene is primarily an intermediate, its utility is

demonstrated by the biological activities of the final compounds it helps create. The thiophene

nucleus is a cornerstone of modern medicinal chemistry.[1] By providing a reactive handle to

this important scaffold, 2-(bromomethyl)-5-nitrothiophene serves as a gateway to novel

therapeutics.

Research on structurally related compounds underscores this potential. For example, a series

of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling and

subsequently evaluated for their biological activity, demonstrating antithrombotic and

haemolytic properties.[5][6][7] Although that study used a different precursor, it validates the

"bromomethyl-thiophene" moiety as a key component for generating libraries of compounds for

biological screening. The presence of the nitro group in the title compound offers an additional

dimension, as nitroaromatic compounds are themselves a class of therapeutics (e.g.,

nitrofurantoin) and the nitro group can be reduced to an amine, opening up a vast array of

further derivatization possibilities, such as amide or sulfonamide formation.[8][9]

Safety and Handling
Due to the reactive nature of the bromomethyl group, 2-(bromomethyl)-5-nitrothiophene
should be handled with care. While a specific safety data sheet (SDS) is not widely available,

data from the closely related and structurally similar compound 2-bromo-5-nitrothiophene

provides a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated):

Skin Irritation (Category 2)[10][11]

Serious Eye Irritation (Category 2)[10][11]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract

Irritation[10][11]

Handling Precautions:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.[11]

Reactivity Hazards: As a potent alkylating agent, it should be kept away from strong

bases, oxidizing agents, and nucleophiles during storage.

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case

of eye contact, rinse cautiously with water for several minutes. Seek medical attention if

irritation persists.[12]

Conclusion
2-(Bromomethyl)-5-nitrothiophene, CAS 166887-84-9, is a highly valuable, bifunctional

synthetic building block. Its strategic design, featuring a reactive electrophilic bromomethyl

group and an electron-withdrawing nitro moiety on a privileged thiophene scaffold, makes it an

ideal intermediate for organic and medicinal chemists. Through straightforward nucleophilic

substitution reactions, it enables the efficient incorporation of the 5-nitro-2-thenyl group into

diverse molecular frameworks, facilitating the synthesis of novel compounds for drug discovery,

agrochemicals, and materials science. Proper understanding of its synthesis, reactivity, and

handling is key to unlocking its full potential in chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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